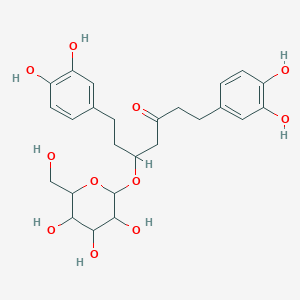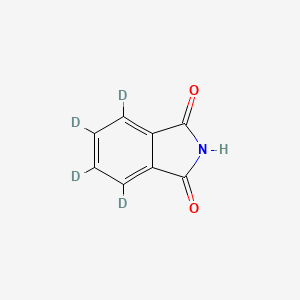
(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic” is a complex organic molecule with a unique structure. Compounds of this nature often belong to a class of natural products or synthetic derivatives with significant biological and chemical properties. This article aims to provide an in-depth look at the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure followed by functional group modifications. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Oxidation and reduction reactions: to introduce or modify functional groups.
Acetylation: to introduce the acetyloxy group.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch processing: for small-scale production.
Continuous flow chemistry: for large-scale production.
Purification techniques: such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or alkanes.
Substitution: may yield halogenated compounds or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting cellular processes.
Inducing or inhibiting gene expression: Altering protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(8α,9β,13α,14β,17Z)-16β-(Acetyloxy)-7α-hydroxy-3,6-dioxo-29-nor-5α-dammara-1,17(20),24-trien-21-oic: shares structural similarities with other dammarane-type compounds.
Other dammarane derivatives: Known for their biological activities and applications.
Uniqueness
- The unique combination of functional groups and structural features distinguishes this compound from other similar molecules.
- Its specific biological and chemical properties make it a valuable subject of study.
Propiedades
Número CAS |
10072-61-4 |
|---|---|
Fórmula molecular |
C31H42O7 |
Peso molecular |
526.67 |
Nombre IUPAC |
(2E)-2-[(4S,5S,7S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-7-hydroxy-4,8,10,14-tetramethyl-3,6-dioxo-5,7,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25,27,35H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,27-,29-,30+,31-/m1/s1 |
Clave InChI |
NYJDXBJYHJHHQS-QQQMTEFDSA-N |
SMILES |
CC1C2C(=O)C(C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)










